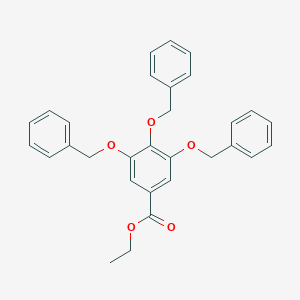

Ethyl 3,4,5-tris(benzyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4,5-tris(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O5/c1-2-32-30(31)26-18-27(33-20-23-12-6-3-7-13-23)29(35-22-25-16-10-5-11-17-25)28(19-26)34-21-24-14-8-4-9-15-24/h3-19H,2,20-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOVBWPBHYTZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 3,4,5 Tris Benzyloxy Benzoate

Synthesis of Key Precursor Compounds

The efficient synthesis of Ethyl 3,4,5-tris(benzyloxy)benzoate is highly dependent on the successful preparation of its precursors. The two most critical intermediates are Mthis compound and 3,4,5-tris(benzyloxy)benzoic acid.

Preparation of Mthis compound

Mthis compound serves as a crucial intermediate in the synthesis of various gallic acid derivatives. biosynth.comscbt.com The most prevalent and effective method for its preparation is the benzylation of Methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate). biosynth.com

This reaction involves the protection of the three hydroxyl groups of methyl gallate using benzyl (B1604629) halides, typically benzyl chloride or benzyl bromide. The reaction is conducted in the presence of a base and a suitable solvent.

Reaction Scheme: Methyl 3,4,5-trihydroxybenzoate + 3 Benzyl Halide → Mthis compound + 3 HX

Commonly employed bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is critical for the reaction's success, with acetone (B3395972) and dimethylformamide (DMF) being frequently used. The reaction is often carried out under reflux conditions to drive it to completion. For instance, a successful synthesis involves refluxing methyl gallate with benzyl chloride in acetone with potassium carbonate and a catalytic amount of potassium iodide. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Yield |

| Methyl 3,4,5-trihydroxybenzoate | Benzyl chloride, K₂CO₃, KI | Acetone | Reflux, 21 h | High |

| Methyl 3,4,5-trihydroxybenzoate | Benzyl bromide, K₂CO₃ | DMF | Not specified | High |

This table summarizes common conditions for the synthesis of Mthis compound.

Synthesis of 3,4,5-tris(benzyloxy)benzoic Acid

3,4,5-tris(benzyloxy)benzoic acid is another pivotal precursor, which can be synthesized through two primary routes: the hydrolysis of a corresponding ester or the direct benzylation of gallic acid followed by workup.

The hydrolysis of Mthis compound is a straightforward and high-yielding method. This saponification reaction is typically achieved by refluxing the methyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). nih.gov Following the complete hydrolysis of the ester, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the desired carboxylic acid. nih.gov

Reaction Scheme: Mthis compound + NaOH/KOH → Sodium/Potassium 3,4,5-tris(benzyloxy)benzoate + CH₃OH Sodium/Potassium 3,4,5-tris(benzyloxy)benzoate + HCl → 3,4,5-tris(benzyloxy)benzoic Acid + NaCl/KCl

An alternative, though sometimes less controlled, approach is the direct and exhaustive benzylation of gallic acid. This method requires stringent control to ensure complete protection of all four acidic protons (three phenolic hydroxyls and one carboxylic acid) to avoid a mixture of partially benzylated products.

| Starting Material | Reagents | Solvent | Conditions |

| Mthis compound | 1. NaOH 2. HCl | Ethanol | Reflux, 2 h |

| Gallic acid | Benzyl chloride, Base | Not specified | Not specified |

This table outlines the primary methods for synthesizing 3,4,5-tris(benzyloxy)benzoic acid.

Esterification Strategies for this compound

With the key precursor, 3,4,5-tris(benzyloxy)benzoic acid, in hand, the final step is the formation of the ethyl ester. This can be accomplished through direct esterification or transesterification approaches.

Direct Esterification Techniques from 3,4,5-tris(benzyloxy)benzoic Acid

The most common method for the synthesis of this compound is the direct, acid-catalyzed esterification of 3,4,5-tris(benzyloxy)benzoic acid with ethanol. This classic reaction, known as Fischer esterification, involves heating the carboxylic acid and an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uksmolecule.com The use of excess ethanol helps to shift the equilibrium towards the formation of the ester.

Reaction Scheme: 3,4,5-tris(benzyloxy)benzoic Acid + Ethanol ⇌ this compound + H₂O (in the presence of H⁺)

To enhance the yield, the water produced during the reaction is often removed, for example, by azeotropic distillation. Alternative methods for activating the carboxylic acid can also be employed. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification under milder conditions. nih.gov

Transesterification Approaches

An alternative route to this compound is through transesterification. This method is particularly useful if Mthis compound is more readily available. In this process, the methyl ester is converted to the ethyl ester by reacting it with an excess of ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Base-catalyzed transesterification, often using an alkoxide such as sodium ethoxide (NaOEt), is also highly effective. masterorganicchemistry.com The reaction is driven to completion by using a large excess of ethanol. masterorganicchemistry.com

Reaction Scheme (Base-catalyzed): Mthis compound + Ethanol ⇌ this compound + Methanol (B129727) (in the presence of EtO⁻)

Mechanistic Considerations in the Formation of the Ethyl Ester

The formation of this compound via Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comjove.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. jove.comresearchgate.net

Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. researchgate.netlibretexts.org This leads to the formation of a tetrahedral intermediate. jove.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. jove.comlibretexts.org

Deprotonation : The protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ethyl ester and regenerate the acid catalyst. masterorganicchemistry.comresearchgate.net

Each step in this mechanism is in equilibrium. masterorganicchemistry.com To favor the formation of the product, the reaction is often carried out with an excess of the alcohol and/or with the removal of water as it is formed. chemguide.co.uk

The mechanism for acid-catalyzed transesterification is analogous, with the key difference being the nucleophile (ethanol) and the leaving group (methanol). masterorganicchemistry.com In the base-catalyzed transesterification, the ethoxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the methyl ester in an addition-elimination sequence. masterorganicchemistry.com

Optimization of Synthetic Pathways and Reaction Parameters

The efficient synthesis of this compound hinges on the careful selection of reagents, catalysts, and reaction conditions. Researchers have explored various strategies to enhance the yield and purity of this compound, primarily focusing on the esterification of 3,4,5-tris(benzyloxy)benzoic acid or the benzylation of an ethyl gallate precursor.

Catalyst Systems and Reagent Selection for Esterification

The esterification of 3,4,5-tris(benzyloxy)benzoic acid with ethanol is a common route for the synthesis of the target compound. The choice of catalyst and coupling agents is paramount in this process.

Dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) is a widely used reagent combination for this transformation. nih.govnih.govnih.gov This system facilitates the formation of a reactive intermediate, which is then readily attacked by the alcohol to form the desired ester. While effective, the use of DCC can lead to the formation of dicyclohexylurea as a byproduct, which may require additional purification steps. rsc.org

Alternative acid catalysts are also employed to promote the esterification. evitachem.com For instance, the use of sulfuric acid in a solution of gallic acid and methanol has been reported for the synthesis of the methyl ester precursor, methyl 3,4,5-trihydroxybenzoate. nih.gov This highlights the utility of strong acid catalysis in related esterification reactions.

The selection of the starting material is also a critical consideration. One common precursor is 3,4,5-tris(benzyloxy)benzoic acid, which can be synthesized from mthis compound. mdpi.com The hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved using a base such as sodium hydroxide or potassium hydroxide in a suitable solvent system like ethanol or a mixture of tetrahydrofuran (B95107) and water. mdpi.comolemiss.edu

Another key reagent is benzyl bromide, which is used for the benzylation of the hydroxyl groups of a gallate precursor. mdpi.combiosynth.com This reaction is often carried out in the presence of a weak base like potassium carbonate. mdpi.comacs.orgnih.gov

| Reagent/Catalyst | Role in Synthesis | Reference |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent for esterification | nih.govnih.govnih.gov |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst for esterification | nih.govnih.govnih.gov |

| Sulfuric Acid | Acid catalyst for esterification | nih.gov |

| Potassium Carbonate | Base for benzylation reactions | mdpi.comacs.orgnih.gov |

| Benzyl Bromide | Benzylating agent | mdpi.combiosynth.com |

| Sodium Hydroxide / Potassium Hydroxide | Base for hydrolysis of methyl ester | mdpi.comolemiss.edu |

Solvent Effects and Reaction Environment Modulation

The choice of solvent plays a significant role in the reaction rate, yield, and purity of the final product. Acetone is a commonly used solvent for the benzylation of methyl 3,4,5-trihydroxybenzoate using benzyl bromide and potassium carbonate. mdpi.com Dimethylformamide (DMF) is another solvent that has been employed for similar alkylation reactions, particularly when dealing with less soluble starting materials. acs.org In some instances, N-methyl-2-pyrrolidone (NMP) has been used at elevated temperatures to overcome solubility issues. acs.org

For the esterification reaction using DCC and DMAP, dichloromethane (B109758) is a frequently utilized solvent. nih.govnih.gov The reaction environment is typically maintained under an inert atmosphere, such as argon, to prevent unwanted side reactions.

The modulation of the reaction environment also includes the workup procedure. After the reaction is complete, the mixture is often filtered to remove insoluble byproducts. nih.gov The organic phase is then typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. ru.nl

Temperature, Pressure, and Reaction Time Effects on Synthesis

The temperature and duration of the reaction are critical parameters that need to be optimized to maximize the yield and minimize the formation of impurities.

The benzylation of methyl 3,4,5-trihydroxybenzoate is often carried out at reflux temperature in acetone for several hours. mdpi.com In DMF, the alkylation of methyl gallate has been performed at temperatures ranging from 65 to 80 °C for 4 to 8 hours. acs.org In some cases, reactions are conducted at room temperature for extended periods, such as 24 hours. nih.gov

The esterification of 3,4,5-tris(benzyloxy)benzoic acid using DCC and DMAP is typically refluxed for an extended period, sometimes up to 72 hours, to ensure complete reaction. nih.gov The hydrolysis of the methyl ester to the carboxylic acid is also often performed at reflux temperature for a shorter duration, typically around 1 to 6 hours. mdpi.comolemiss.edu

Pressure is not a commonly varied parameter in the synthesis of this compound, with most reactions being conducted at atmospheric pressure.

| Reaction Step | Temperature | Duration | Reference |

| Benzylation in Acetone | Reflux | 5 hours | mdpi.com |

| Alkylation in DMF | 65-80 °C | 4-8 hours | acs.org |

| Esterification with DCC/DMAP | Reflux | 24-72 hours | nih.govnih.gov |

| Hydrolysis of Methyl Ester | Reflux | 1-6 hours | mdpi.comolemiss.edu |

Yield Enhancement and Purity Considerations in Production

Maximizing the yield and ensuring the high purity of this compound are primary goals in its production. Several strategies are employed to achieve this.

Purification of the crude product is a critical step. Column chromatography using silica (B1680970) gel is a common method for purifying the final product as well as intermediates. nih.govacs.org The choice of eluent is crucial for effective separation. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used. nih.gov In some cases, recrystallization from a suitable solvent is employed to obtain a highly pure solid product.

Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction. nih.gov

Chemical Reactivity and Derivatization Strategies of Ethyl 3,4,5 Tris Benzyloxy Benzoate

Transformations of the Ester Functional Group

The ethyl ester group of ethyl 3,4,5-tris(benzyloxy)benzoate can undergo several fundamental transformations, including hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to a primary alcohol. These reactions provide access to a diverse set of derivatives while the phenolic hydroxyls remain protected.

Hydrolysis to 3,4,5-tris(benzyloxy)benzoic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3,4,5-tris(benzyloxy)benzoic acid, is a fundamental and widely used transformation. This reaction is typically achieved under basic conditions, a process known as saponification.

Commonly, the ester is heated to reflux in a mixture of an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a co-solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) to ensure miscibility. mdpi.comunitus.it The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product as a solid that can be isolated by filtration. mdpi.comrsc.org For instance, the hydrolysis of the analogous methyl ester, mthis compound, using potassium hydroxide in a THF/water mixture for one hour at reflux, resulted in a 95% yield of 3,4,5-tris(benzyloxy)benzoic acid after acidification. mdpi.com Similarly, treatment of benzyl (B1604629) 3,4,5-tris(benzyloxy)benzoate with NaOH in a methanol (B129727)/water solution yielded the acid in 88% yield. unitus.it

Table 1: Conditions for Hydrolysis of 3,4,5-tris(benzyloxy)benzoate Esters

| Starting Material | Base | Solvent System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Mthis compound | KOH | THF / H₂O | Reflux, 1h | 95% | mdpi.com |

| Benzyl 3,4,5-tris(benzyloxy)benzoate | NaOH | MeOH / H₂O | - | 88% | unitus.it |

| Mthis compound | NaOH | 95% Ethanol | Reflux, 2h | 94% | acs.org |

Amidation Reactions and Amide Formation

The synthesis of amides from this compound can be achieved through two primary routes. The first is direct amidation, where the ester reacts with an amine, often catalyzed by a strong base like sodium methoxide. researchgate.net A more common and versatile approach is a two-step sequence involving the initial hydrolysis of the ester to 3,4,5-tris(benzyloxy)benzoic acid, as described in the previous section, followed by coupling of the resulting acid with a desired amine. unitus.it

This acid-amine coupling is a cornerstone of organic synthesis and is typically facilitated by a variety of coupling reagents. Reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. rsc.orgcsic.es For example, 3,4,5-tris(benzyloxy)benzoic acid has been successfully coupled with various 2-aminobenzimidazoles using EDC·HCl, HOBt, and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to produce N-benzimidazole-derived benzamides. unitus.it This method allows for the formation of a stable amide bond under relatively mild conditions, making it suitable for a wide range of amine substrates.

Reduction to Corresponding Alcohol

The ester functional group can be reduced to the corresponding primary alcohol, (3,4,5-tris(benzyloxy)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or cyclopentyl methyl ether, under an inert atmosphere. researchgate.nettandfonline.com

In a typical procedure, LiAlH₄ is added to a solution of the ester at a reduced temperature (e.g., ice-cooling) before the mixture is allowed to warm to room temperature and stirred for several hours. researchgate.net The reaction mechanism involves the nucleophilic addition of hydride ions to the ester carbonyl group. After the reduction is complete, the reaction is carefully quenched, for instance, by the dropwise addition of dilute aqueous acid to decompose the excess hydride reagent and any aluminum complexes. researchgate.net This reduction provides a pathway to benzyl alcohol derivatives, which are valuable precursors for further synthetic elaborations. For example, the reduction of methyl {3,4,5-tris[3,4,5-tris(octadecyloxy)benzyloxy]}benzoate with LiAlH₄ yielded the corresponding benzyl alcohol in 94.6% yield. researchgate.net

Modifications of the Benzyl Ether Protecting Groups

The benzyl ethers serve as robust protecting groups for the phenolic hydroxyls but can be readily removed or modified when desired. This flexibility is crucial for the synthesis of polyphenolic compounds.

Deprotection Methodologies (e.g., Hydrogenolysis)

The most common method for cleaving benzyl ether protecting groups is catalytic hydrogenolysis. researchgate.net This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). mdpi.comtandfonline.com The reaction is usually performed in a solvent such as methanol, ethanol, or ethyl acetate (B1210297). mdpi.comthieme-connect.com This process is highly efficient and clean, yielding the deprotected polyhydroxy compound (ethyl gallate in this case) and toluene (B28343) as the only byproduct, which is easily removed. researchgate.net

Table 2: Conditions for Benzyl Ether Deprotection

| Catalyst | Hydrogen Source | Solvent | Substrate Type | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ | Methanol | N-substituted benzimidazole (B57391) benzamides | tandfonline.com |

| 10% Pd/C | H₂ | EtOAc / EtOH | Protected Alterlactone | thieme-connect.com |

| 10% Pd/C | H₂ | - | Ester of 3,4,5-tris(benzyloxy)benzoic acid | mdpi.com |

Alternative deprotection methods exist for substrates that are sensitive to catalytic hydrogenation. These include the use of strong acids, although this is limited to acid-stable molecules. researchgate.net Oxidative cleavage is another option, where the benzyl group is oxidized to a benzoate (B1203000), which can then be hydrolyzed under basic conditions. researchgate.net

Selective Derivatization of Deprotected Hydroxyl Groups

Following the removal of the benzyl protecting groups to yield ethyl gallate, the three resulting hydroxyl groups (at positions 3, 4, and 5) exhibit different reactivities, which can be exploited for selective derivatization. The 4-hydroxyl group is electronically distinct from the two equivalent 3- and 5-hydroxyl groups due to its para position relative to the ester functionality.

One effective strategy for achieving regioselectivity involves a protection-alkylation-deprotection sequence. For the analogous methyl gallate, all three hydroxyl groups can first be acetylated using acetic anhydride. Subsequently, regioselective alkylation of the 4-position can be achieved by heating the triacetate compound with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in DMF. This selectivity is attributed to the electronic influence of the ester group. The remaining acetyl groups at the 3- and 5-positions can then be selectively hydrolyzed to afford the 4-O-alkylated gallate.

Enzymatic methods also offer a powerful tool for regioselective acylation. Lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the acylation of polyphenols with high selectivity, often favoring specific hydroxyl groups based on steric and electronic factors. thieme-connect.com These biocatalytic approaches are performed under mild conditions and are increasingly used to create lipophilic derivatives of natural polyphenols.

Formation of Complex Analogues and Adducts via Chemical Transformations

This compound is a key intermediate in the synthesis of complex polyphenolic natural products and their analogues. Its three benzyl groups serve as robust protecting groups for the hydroxyl functionalities of the galloyl moiety. This protection allows for selective chemical transformations at other sites of a molecule before the galloyl hydroxyls are unmasked in a final deprotection step. The ethyl ester itself can be readily hydrolyzed to the corresponding carboxylic acid, 3,4,5-tris(benzyloxy)benzoic acid, which is a versatile building block for esterification reactions.

Construction of Catechin-Derived Structures

The galloyl moiety is a crucial structural feature for the biological activity of many catechins, such as epigallocatechin gallate (EGCG). This compound serves as a protected precursor to this galloyl group in the multi-step synthesis of complex catechin (B1668976) derivatives.

The general synthetic strategy involves several key steps. First, the ethyl ester of this compound is hydrolyzed to produce 3,4,5-tris(benzyloxy)benzoic acid. This carboxylic acid is then activated and coupled with a protected catechin or epicatechin derivative that has a free hydroxyl group, typically at the C3 position. The coupling reaction is an esterification, often facilitated by reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) nih.govrsc.org. For instance, (2R,3R)-5,7-bis(benzyloxy)-2-(3,4,5-tris(benzyloxy)phenyl)chroman-3-ol, a protected epigallocatechin, can be esterified with an activated benzoic acid derivative nih.gov.

Following the successful coupling, the benzyl protecting groups on the galloyl moiety (and any other protecting groups on the catechin core) are removed. A common method for debenzylation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) google.com. This final step reveals the free hydroxyl groups, yielding the desired catechin-gallate analogue. This approach allows for the creation of novel catechin derivatives with modified properties nih.govsoton.ac.uk.

Table 1: Synthesis of Catechin-Derived Structures

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Hydrolysis | NaOH or KOH | 3,4,5-Tris(benzyloxy)benzoic acid |

| 2 | Esterification | Protected catechin, DCC, DMAP | Protected catechin-3-yl 3,4,5-tris(benzyloxy)benzoate nih.govsoton.ac.uk |

| 3 | Deprotection | H₂, Pd/C | Catechin-3-gallate derivative |

Synthesis of Galloylquinic Acid Derivatives

This compound is also a valuable precursor for the synthesis of galloylquinic acid derivatives, which are another class of bioactive plant metabolites. The synthetic pathway mirrors the strategy used for catechin derivatives, focusing on the formation of ester linkages between the galloyl group and the hydroxyl groups of quinic acid.

The synthesis begins with the hydrolysis of this compound to 3,4,5-tris(benzyloxy)benzoic acid nih.gov. This protected gallic acid is then reacted with a quinic acid derivative, such as methyl quinate. A key transformation is the Steglich esterification, where multiple molecules of the protected gallic acid are coupled to the hydroxyl groups of methyl quinate. This reaction is typically carried out using DCC as a coupling agent and DMAP as a catalyst nih.gov. This process can lead to the formation of compounds like (1S,3R,4S,5R)-5-hydroxy-5-(methoxycarbonyl)cyclohexane-1,2,3-triyl tris(3,4,5-tris(benzyloxy)benzoate) nih.gov.

The final stage of the synthesis is the global deprotection of the benzyl groups. Catalytic hydrogenation is the standard method to remove all benzyl ethers, yielding the target poly-O-galloylquinic acid derivative, such as 3,4,5-tri-O-galloylquinic acid methyl ester nih.govnih.gov. This synthetic route provides access to complex natural products that can be studied for their biological properties nih.gov.

Table 2: Synthesis of Galloylquinic Acid Derivatives

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Hydrolysis | Sodium hydroxide, Ethanol/Water | 3,4,5-Tris(benzyloxy)benzoic acid nih.gov |

| 2 | Steglich Esterification | Methyl quinate, DCC, DMAP | Protected tri-O-galloylquinic acid methyl ester nih.gov |

| 3 | Deprotection | H₂, Pd/C | 3,4,5-Tri-O-galloylquinic acid methyl ester nih.gov |

Integration of Ethyl 3,4,5 Tris Benzyloxy Benzoate into Advanced Molecular Architectures

Incorporation into Macrocyclic Systems

The large, planar structures of macrocycles like porphyrazines and phthalocyanines often lead to strong intermolecular aggregation, which can diminish their utility in many applications by altering their photophysical and chemical properties. Attaching bulky peripheral substituents, such as those derived from ethyl 3,4,5-tris(benzyloxy)benzoate, is a key strategy to mitigate this issue, enhancing their solubility and processability.

Porphyrazine Core Decoration

The functionalization of porphyrazine cores with large peripheral groups is a well-established method to improve their solubility in common organic solvents. Research has demonstrated the synthesis of metallo-porphyrazines featuring eight 3,4,5-tris(benzyloxy)benzoate units attached to the macrocycle's periphery. In these structures, the benzoate (B1203000) derivative is connected via a flexible thiopentyl linker. This extensive decoration with bulky groups effectively encases the porphyrazine core, physically hindering the close approach of adjacent macrocycles and thereby reducing aggregation. This modification is critical for studying the intrinsic photophysical properties of the porphyrazine core and for applications where solution-state performance is paramount.

| Macrocyle Component | Chemical Moiety | Function |

|---|---|---|

| Core | Porphyrazine | Central macrocyclic structure |

| Peripheral Group | 3,4,5-tris(benzyloxy)benzoate | Provides steric hindrance, improves solubility |

| Linker | 5-thiopentyl | Connects peripheral group to the core |

| Metal Center | Magnesium (or other metals) | Modulates electronic and photophysical properties |

Phthalocyanine (B1677752) Scaffold Modification

Similar to porphyrazines, the properties of phthalocyanines are heavily influenced by their peripheral substituents. The introduction of bulky groups derived from 3,4,5-tris(benzyloxy)benzoic acid onto a phthalocyanine scaffold serves to enhance solubility and prevent the π-π stacking that leads to aggregation. researchgate.net Syntheses often involve the initial preparation of a substituted phthalonitrile (B49051) precursor, for example, by reacting 4-nitrophthalonitrile (B195368) with 3,4,5-tris(benzyloxy)benzyl alcohol. This functionalized precursor is then cyclized in the presence of a metal salt (e.g., Zn(II), Co(II), Ni(II)) to form the final metallophthalocyanine. researchgate.net The resulting molecules, bearing four large dendritic wedges, exhibit significantly reduced aggregation in solution, which is crucial for applications such as photodynamic therapy and molecular electronics where monomeric species are most effective. researchgate.netsioc-journal.cn

Role in Dendritic and Supramolecular Polymer Construction

This compound is structurally a first-generation (G1) dendron, a wedge-shaped building block for the construction of larger, perfectly branched macromolecules known as dendrimers. The three benzyloxy groups form the periphery of the dendron, while the ethyl benzoate group acts as the focal point for further chemical reactions.

This "dendritic wedge" can be hydrolyzed to its corresponding carboxylic acid, 3,4,5-tris(benzyloxy)benzoic acid, which can then be coupled to a multivalent core molecule (e.g., a molecule with multiple amine or alcohol groups) to create a first-generation dendrimer. ingentaconnect.com A key feature of this system is the use of benzyl (B1604629) ethers as protecting groups. These groups are stable under many reaction conditions but can be readily removed via catalytic hydrogenolysis to reveal terminal hydroxyl groups. This deprotection step is fundamental to the divergent synthesis of higher-generation dendrimers, where successive layers of the repeating unit are added to create increasingly large and complex structures. nih.govsci-hub.se This step-wise growth allows for precise control over the size, shape, and surface functionality of the final macromolecule. nih.govresearchgate.net

| Dendrimer Generation | Key Synthetic Step | Resulting Structure |

|---|---|---|

| G0 -> G1 | Couple 3,4,5-tris(benzyloxy)benzoic acid to a multifunctional core (e.g., L-lysine methyl ester). ingentaconnect.com | Core molecule decorated with multiple G1 dendrons. |

| G1 -> G2 | Deprotect the focal point of a G1 dendron and couple it with more 3,4,5-tris(benzyloxy)benzoic acid units. | Larger, more branched dendrimer with an increased number of peripheral groups. |

| Deprotection | Catalytic hydrogenolysis (H₂, Pd/C) of peripheral benzyl groups. | Reveals terminal hydroxyl groups for further functionalization or to impart hydrophilicity. nih.gov |

Applications as a Building Block in Complex Natural Product Total Synthesis

The galloyl moiety (3,4,5-trihydroxybenzoyl group) is a common structural feature in a wide array of bioactive natural products. In the total synthesis of these complex molecules, protecting the three phenolic hydroxyl groups of gallic acid is essential to prevent unwanted side reactions. 3,4,5-Tris(benzyloxy)benzoic acid, readily prepared from its ethyl or methyl ester, serves as an ideal protected form of gallic acid. nih.govmdpi.com

The benzyl groups are robust enough to withstand various reaction conditions, such as those used in esterification reactions. A prime example is its use in the synthesis of 3,4,5-tri-O-galloyl quinic acid methyl ester. nih.gov In this synthesis, 3,4,5-tris(benzyloxy)benzoic acid is coupled to methyl quinate using a Steglich esterification. nih.gov Similarly, it has been used as a key intermediate in the synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), a natural product from Rhodiola crenulata. mdpi.com After the protected galloyl group is successfully incorporated into the target structure, the benzyl protecting groups can be cleanly and efficiently removed in a final step by catalytic hydrogenolysis, yielding the desired natural product with its free hydroxyl groups restored.

| Target Natural Product/Analog | Key Reaction | Role of Benzyloxybenzoate | Reference |

|---|---|---|---|

| 3,4,5-tri-O-galloyl quinic acid methyl ester | Steglich Esterification | Protected galloyl donor coupled with methyl quinate. | nih.gov |

| 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | DCC/DMAP Coupling | Protected galloyl donor coupled with a phenylethanol derivative. | mdpi.com |

| Gallamide Analogs | EDCI/HOBt Amide Coupling | Protected gallic acid coupled with various amines. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 3,4,5 Tris Benzyloxy Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 3,4,5-tris(benzyloxy)benzoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the central benzoate (B1203000) ring appear as a singlet, a characteristic feature resulting from their chemical equivalence. The numerous protons of the three benzyl (B1604629) groups typically resonate as a complex multiplet in the aromatic region. The ethyl ester group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent oxygen atom.

¹³C NMR Spectroscopy provides a map of the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the central ring and the benzyl groups, the benzylic methylene carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the benzyloxy groups. askfilo.comrsc.orghmdb.cahmdb.carsc.orgrsc.orgchemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H (benzoate ring) | ~7.3 | ~108 |

| Aromatic-H (benzyl groups) | ~7.3-7.5 | ~127-137 |

| -OCH₂- (benzyl) | ~5.1 | ~71-75 |

| -COOCH₂- (ethyl) | ~4.4 | ~61 |

| -CH₃ (ethyl) | ~1.4 | ~14 |

| C=O (ester) | - | ~166 |

| Quaternary Aromatic C (benzoate) | - | ~125, ~142, ~152 |

Note: The predicted values are based on the analysis of structurally similar compounds, including mthis compound and ethyl benzoate. askfilo.comresearchgate.netrsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation and primarily produces molecular ions.

In a typical ESI-MS experiment, the compound is introduced into the mass spectrometer in a suitable solvent. The resulting spectrum would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capability allows for the determination of the mass-to-charge ratio (m/z) with high accuracy, which in turn confirms the molecular formula. For derivatives, ESI-MS/MS can be used to induce fragmentation and provide further structural information. rsc.orgnih.govrsc.org

Table 2: Predicted HRMS-ESI Data for this compound (C₂₉H₂₆O₅)

| Ion | Calculated m/z |

| [M+H]⁺ | 469.1909 |

| [M+Na]⁺ | 491.1729 |

| [M+K]⁺ | 507.1468 |

Note: The molecular weight of this compound is 468.55 g/mol . cymitquimica.comnih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key expected absorptions include a strong band for the C=O stretching of the ester group, typically around 1710-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and benzyl groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. rsc.orgnih.govnist.gov

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=O Stretch (Ester) | 1710-1730 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ester and Ether) | 1000-1300 |

| C-H Out-of-plane Bend (Aromatic) | 690-900 |

Electronic Absorption Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains multiple chromophores, primarily the substituted benzene (B151609) ring and the three benzyl groups, which absorb UV radiation.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions correspond to π→π* transitions within the aromatic rings. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic rings. For instance, a related compound, (1S,3R,4S,5R)-5-hydroxy-5-(methoxycarbonyl)cyclohexane-1,2,3-triyl tris(3,4,5-tris(benzyloxy)benzoate), shows absorption maxima at 280 and 254 nm in methanol (B129727). nih.govrsc.orglookchem.com

Chromatographic Separation and Purity Assessment Techniques (Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. mdpi.comgoogle.comkoreascience.kr A common mobile phase for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov

Column Chromatography is the standard method for the purification of this compound on a preparative scale. rsc.orgmdpi.comrsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, often a gradient of ethyl acetate in hexane, to separate the desired product from starting materials and byproducts. rsc.orgrsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used for the final purity assessment of the synthesized compound. rsc.orgresearchgate.netbldpharm.comlabproinc.com Reversed-phase HPLC, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, is a common setup. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. rsc.org

Computational and Theoretical Investigations of Ethyl 3,4,5 Tris Benzyloxy Benzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. DFT methods are widely used to predict the behavior of molecules based on their electron density, providing a balance between computational cost and accuracy. For a molecule like Ethyl 3,4,5-tris(benzyloxy)benzoate, DFT can offer a detailed understanding of its electronic characteristics and reactivity.

DFT calculations can map the electronic landscape of this compound. Key parameters derived from these calculations help in predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and ether linkages are expected to be the most electron-rich sites.

Reactivity Descriptors: Based on the energies of the FMOs, various global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and global softness, which provide quantitative measures of the molecule's reactivity and stability.

Table 1: Illustrative Data from DFT-Based Reactivity Analysis

| Parameter | Significance | Predicted Location/Value for this compound |

| HOMO Energy | Electron-donating ability | Localized on the central benzene (B151609) ring and ether oxygen atoms |

| LUMO Energy | Electron-accepting ability | Localized on the central benzene ring and the ester group |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A relatively large gap, indicating high stability |

| Molecular Electrostatic Potential (MEP) | Reveals sites for electrophilic and nucleophilic attack | Negative potential around oxygen atoms; positive potential near hydrogens |

DFT methods are highly effective in simulating various types of molecular spectra. These theoretical spectra can be used to interpret and assign experimental data.

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the ester, C-O stretches of the ethers, and aromatic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By comparing calculated shifts with experimental data, the molecular structure can be confirmed.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can simulate electronic transitions, predicting the absorption wavelengths (λ_max) in the UV-Visible spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and conformational behavior of molecules over time, providing a dynamic picture of their structure and interactions.

The presence of multiple rotatable bonds—specifically in the ethyl ester and the three benzyloxy side chains—means that this compound can adopt numerous conformations.

Potential Energy Surface (PES) Scan: A systematic search of the conformational space can be performed by rotating key dihedral angles to identify low-energy, stable conformers.

Molecular dynamics (MD) simulations can model how a molecule of this compound interacts with other molecules, including solvents or other solute molecules.

Non-covalent Interactions: The bulky and aromatic-rich structure of the molecule suggests that weak intermolecular forces play a critical role in its solid-state packing and solution-phase behavior. MD simulations can reveal the nature and strength of these interactions, which include:

π-π Stacking: Interactions between the aromatic rings of the benzyl (B1604629) groups.

C-H---π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring.

C-H---O Hydrogen Bonds: Weak hydrogen bonds between C-H donors and the oxygen atoms of the ester or ether groups. researchgate.net

Aggregation Studies: By simulating a system with multiple molecules, MD can predict the tendency of this compound to self-assemble or aggregate in different environments. This is particularly relevant for understanding its solubility and behavior in biological systems.

Table 2: Types of Intermolecular Interactions Investigated via Molecular Modeling

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Occurs between the phenyl rings of the benzyloxy groups, influencing crystal packing. researchgate.net |

| C-H---π Interactions | A C-H bond acts as a weak acid to interact with a π-system. | Contributes to the stability of molecular conformations and aggregates. researchgate.net |

| C-H---O Hydrogen Bonds | A weak form of hydrogen bonding involving a C-H bond and an oxygen acceptor. | Can form intramolecularly to stabilize certain conformers or intermolecularly to drive aggregation. researchgate.net |

| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Important for overall molecular packing and interactions in non-polar environments. |

Ligand-Based and Structure-Based Design Principles for Chemical Modifications

The 3,4,5-tris(benzyloxy)benzoate scaffold can serve as a core structure for the design of new functional molecules, particularly in materials science and medicinal chemistry. Computational design principles are essential in guiding the synthesis of new derivatives with desired properties.

Ligand-Based Design: This approach is used when the three-dimensional structure of a biological target is unknown. It relies on analyzing a set of molecules known to interact with the target. For derivatives of this compound, one could build a pharmacophore model based on its key chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic volumes) to design new molecules with potentially similar biological activities.

Structure-Based Design: When the structure of a target protein or receptor is known, structure-based design can be employed. This involves docking the this compound molecule into the active site of the target to predict its binding mode and affinity. The insights gained from docking studies can guide modifications to the molecule to improve its interaction with the target. For instance, the benzyloxy groups could be modified to enhance hydrophobic interactions or to introduce new hydrogen bonding capabilities. The synthesis of related gallic acid analogues has been guided by such in silico studies for therapeutic applications. ntu.edu.sg

Virtual Screening Protocols for Analog Development

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is instrumental in the early stages of drug discovery for identifying lead compounds. For the development of analogs of this compound, a structure-based virtual screening protocol would be a primary approach.

The development of such a protocol would involve the following key steps:

Target Identification and Preparation: The first step is to identify a relevant biological target. Given the known antioxidant and anti-inflammatory properties of related gallic acid derivatives, potential targets could include enzymes like cyclooxygenase-2 (COX-2) or proteins involved in oxidative stress pathways. mdpi.com The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). This structure is then prepared for screening by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Ligand Library Preparation: A library of compounds, including known gallic acid derivatives and novel virtual compounds based on the this compound scaffold, would be created. The three-dimensional structures of these ligands are generated and optimized to ensure they are energetically favorable.

Docking and Scoring: The core of the virtual screening process is molecular docking, where each ligand in the library is computationally placed into the binding site of the target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding site. A scoring function is then used to estimate the binding affinity for each pose.

Hit Selection and Refinement: The results of the virtual screen are a list of compounds ranked by their docking scores. The top-ranked compounds, or "hits," are then selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to validate their binding stability before proceeding to experimental validation.

Studies on gallic acid derivatives have successfully utilized such in silico approaches to identify potential inhibitors for various targets, including the malarial dihydrofolate reductase. ui.ac.id For instance, a screening of gallic acid derivatives could result in the identification of several top-ranked compounds based on their predicted binding energies.

Table 1: Illustrative Virtual Screening Results for Gallic Acid Analogs Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Analog 1 | -8.5 | 0.5 | ARG 120, TYR 355 |

| Analog 2 | -8.2 | 0.9 | SER 353, HIS 90 |

| Analog 3 | -7.9 | 1.5 | GLN 192, LEU 352 |

| Analog 4 | -7.5 | 3.2 | TRP 387, VAL 523 |

Molecular Docking Studies for Predicting Interaction Modes

Molecular docking is not only a tool for virtual screening but also a powerful method for gaining a detailed understanding of how a specific ligand interacts with its target protein at the molecular level. For this compound, molecular docking studies would be crucial for predicting its binding mode and identifying the key amino acid residues involved in the interaction.

A typical molecular docking study would proceed as follows:

Preparation of Receptor and Ligand: Similar to virtual screening, the 3D structures of the target protein and this compound are prepared. This includes optimizing the geometry and assigning partial charges to the atoms.

Docking Simulation: Using software like AutoDock or Gold, the ligand is docked into the active site of the receptor. The program samples a wide range of conformations and orientations of the ligand, calculating the binding energy for each.

Analysis of Binding Modes: The resulting docked poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy. The analysis focuses on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

For example, molecular docking studies on ethyl 3,4,5-trihydroxybenzoate (B8703473) (a close analog) with COX-2 and superoxide (B77818) dismutase (SOD) receptors have shown notable binding affinities, suggesting its potential as an anti-inflammatory and antioxidant agent. mdpi.com The interactions of gallic acid with the active site of matrix metalloproteinase-1 (MMP-1) have been predicted to involve hydrogen bonds with key amino acid residues like ALA 182, LEU 181, and HIS 218. kemdikbud.go.id

Table 2: Predicted Interactions of a Gallic Acid Derivative with a Target Protein from a Molecular Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

| Leucine 181 | Hydrogen Bond | 2.9 |

| Alanine 182 | Hydrogen Bond | 3.1 |

| Histidine 218 | Hydrogen Bond | 2.8 |

| Valine 219 | Hydrophobic Interaction | 3.5 |

| Proline 220 | Hydrophobic Interaction | 3.8 |

These computational predictions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of new analogs with enhanced potency and selectivity. For this compound, the bulky benzyloxy groups would likely play a significant role in establishing hydrophobic interactions within the binding pocket of a target protein.

Strategic Utility in Pharmaceutical and Materials Science Synthesis

Role as a Key Synthetic Intermediate for Gallate Derivatives

The primary role of Ethyl 3,4,5-tris(benzyloxy)benzoate in organic synthesis is as a protected precursor for a variety of gallate derivatives. The benzyl (B1604629) groups mask the reactive hydroxyls of the gallic acid core, enabling chemists to perform modifications on the ethyl ester or to use the entire molecule as a building block in more complex structures.

One common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3,4,5-tris(benzyloxy)benzoic acid. mdpi.com This acid is then coupled with various alcohols or amines to form a diverse range of ester or amide derivatives. For instance, it has been used in the synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), a natural product with α-glucosidase inhibitory activity. mdpi.com The synthesis involves coupling 3,4,5-tris(benzyloxy)benzoic acid with a protected form of 2-(4-hydroxyphenyl)ethanol, followed by debenzylation to yield the final product. mdpi.com

Furthermore, this intermediate is instrumental in the synthesis of complex molecules like (1S,3R,4S,5R)-5-hydroxy-5-(methoxycarbonyl)cyclohexane-1,2,3-triyl tris(3,4,5-tris(benzyloxy)benzoate), a derivative of quinic acid. nih.gov This synthesis showcases the utility of the protected galloyl group in creating intricate natural product analogs.

The following table summarizes the synthesis of key intermediates and final products starting from this compound or its corresponding acid.

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| Methyl 3,4,5-trihydroxybenzoate | Benzyl bromide, K₂CO₃, Acetone (B3395972), reflux | Mthis compound | Intermediate for HETB synthesis | mdpi.com |

| Mthis compound | KOH, THF/H₂O, reflux | 3,4,5-Tris(benzyloxy)benzoic acid | Key intermediate for gallate derivatives | mdpi.com |

| 3,4,5-Tris(benzyloxy)benzoic acid | 2-[4-(Benzyloxy)phenyl]ethanol, DCC, DMAP, Et₃N, THF | 4-Phenoxyphenethyl 3,4,5-triphenoxybenzoate | Intermediate for HETB synthesis | mdpi.com |

| 4-Phenoxyphenethyl 3,4,5-triphenoxybenzoate | H₂, Pd/C, Methanol (B129727) | 2-(4-Hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | α-Glucosidase inhibitor | mdpi.com |

| 3,4,5-Tris(benzyloxy)benzoic acid | Methyl quinate, DCC, DMAP, CH₂Cl₂ | (1S,3R,4S,5R)-5-hydroxy-5-(methoxycarbonyl)cyclohexane-1,2,3-triyl tris(3,4,5-tris(benzyloxy)benzoate) | Precursor to a galloylquinic acid derivative | nih.gov |

Precursor for Advanced Polymeric and Dendritic Structures with Defined Architectures

This compound and its derivatives are fundamental in the construction of macromolecules with highly ordered structures, such as liquid crystalline polymers and dendrimers. The rigid, wedge-shaped geometry of the gallate core, once functionalized with flexible alkyl chains, promotes self-assembly into columnar or cubic phases.

Researchers have synthesized monodendrons derived from gallic acid, which self-assemble into columnar mesophases. researchgate.net For example, ethyl 3,4,5-tris(4-(dodecyloxy)benzyloxy)benzoate is a compound that exhibits liquid crystalline properties. researchgate.net These materials are of interest for their potential applications in electronics and photonics.

The synthesis of dendrimers, which are repetitively branched molecules, also utilizes gallate-based building blocks. By employing a convergent synthesis strategy, successive generations of dendrons can be built upon a central core. For instance, methyl 3,4,5-tris[p-(n-dodecyloxy)benzyloxy]benzoate has been synthesized as a first-generation monodendron. acs.org These monodendrons can then be further elaborated to create larger, spherical supramolecular dendrimers that can self-organize into complex cubic liquid-crystalline phases. acs.org

The following table highlights examples of polymeric and dendritic structures derived from gallate precursors.

| Precursor | Synthetic Strategy | Resulting Structure | Properties | Reference |

| Ethyl 3,4,5-tris(4-(dodecyloxy)benzyloxy)benzoate | Synthesis from gallic acid derivatives | Monodendron | Self-assembles into a columnar mesophase | researchgate.net |

| Methyl 3,4,5-tris[p-(n-dodecyloxy)benzyloxy]benzoate | Convergent synthesis from methyl gallate | First-generation monodendron | Building block for larger dendrimers | acs.org |

| 2-Vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate | Cationic polymerization | Poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate} | Self-assembles into columnar hexagonal and nematic mesophases | rsc.orgpsu.edu |

Building Block in the Development of Functional Organic and Metallo-Organic Materials

The versatility of the gallate structure extends to the development of functional organic and metallo-organic materials. The ability to introduce various functional groups onto the gallate core allows for the tuning of the material's properties for specific applications.

In the realm of organic materials, derivatives of this compound are used to create compounds with specific electronic or optical properties. For example, the synthesis of catechin (B1668976) derivatives with antioxidant properties has been reported, where a protected galloyl moiety is attached to the catechin scaffold. rsc.org

While direct examples of this compound in metallo-organic frameworks (MOFs) are not prevalent in the provided search results, the carboxylate functionality of its derivatives makes it a potential linker for the construction of MOFs. ambeed.comnih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The tripodal nature of the gallic acid core could lead to the formation of interesting and highly connected network topologies.

The table below provides examples of functional materials synthesized using gallate-based building blocks.

| Building Block | Material Type | Potential Application | Reference |

| 3,4,5-Tris(benzyloxy)benzoic acid | Catechin derivative | Antioxidant | rsc.org |

| Gallic acid derivatives | Metallo-Organic Framework (MOF) Linkers | Gas storage, catalysis | ambeed.comnih.gov |

Contribution to Synthetic Routes for Analogs with Specific Interaction Profiles in Chemical Biology Research

In the field of chemical biology, this compound serves as a valuable starting material for the synthesis of analogs of bioactive natural products. By modifying the structure of a natural product, researchers can probe its mechanism of action, improve its potency, or alter its selectivity.

The synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), an inhibitor of sucrase and maltase, is a prime example. mdpi.comresearchgate.net The synthetic route relies on the use of the protected 3,4,5-tris(benzyloxy)benzoic acid to selectively form the desired ester linkage. mdpi.com This allows for the large-scale production of HETB for further biological evaluation.

Furthermore, the protected galloyl group has been incorporated into the synthesis of derivatives of (-)-epigallocatechin (B1671488) gallate (EGCG), a major component of green tea with a wide range of biological activities. google.com By selectively protecting the hydroxyl groups of EGCG with benzyl groups, chemists can perform reactions at specific positions to create novel analogs for structure-activity relationship studies. google.com These analogs are crucial for understanding how EGCG interacts with its biological targets and for the development of new therapeutic agents.

The following table details the synthesis of bioactive analogs using gallate intermediates.

| Intermediate | Target Analog | Biological Activity/Research Area | Reference |

| 3,4,5-Tris(benzyloxy)benzoic acid | 2-(4-Hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | Sucrase and maltase inhibitor | mdpi.comresearchgate.net |

| (2S,3R)-trans-5,7-Bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)phenyl]chroman-3-ol | Derivatives of (-)-Epigallocatechin gallate (EGCG) | Inhibition of proteasome | google.com |

| 3,4,5-Tris(benzyloxy)benzoyl chloride | Flavonoid derivatives | Probing bioactivity of polyphenolics | nih.gov |

| 3,4,5-Tris(benzyloxy)benzoic acid | N-Benzimidazole-derived carboxamides | Investigating biological activity of novel carboxamides | mdpi.com |

Future Research Directions and Perspectives for Ethyl 3,4,5 Tris Benzyloxy Benzoate

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of Ethyl 3,4,5-tris(benzyloxy)benzoate and related gallic acid derivatives often involves methodologies that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key areas of exploration include:

Green Synthesis Methodologies: Inspired by recent advancements in the synthesis of other gallic acid esters, future pathways could adopt solvent-free reaction conditions, such as solid-solid reactions, which have been shown to increase reaction yields to as high as 90% for related diesters. nih.gov

Renewable Feedstocks: There is a growing emphasis on utilizing renewable and underutilized feedstocks. Tannins, which are abundant in nature, particularly in byproducts of the pulping industry like bark, can be hydrolyzed to provide a sustainable source of gallic acid. rsc.orgrsc.org

Catalytic Innovations: Research into novel catalytic systems is crucial. This includes the development of biocatalysts for enzymatic benzylation, which would offer a greener alternative to conventional methods using reagents like benzyl (B1604629) bromide. Furthermore, the use of lanthanide salts as catalysts for the direct amidation of gallic acid esters presents a single-step, efficient route to amide derivatives, a strategy that could be adapted for other modifications. nih.gov

Oxidative Cleavage for Value-Added Products: The oxidative cleavage of gallic acid, a renewable resource, can be optimized to selectively produce high-interest molecules like 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid, which are valuable monomers for biobased and biodegradable polyesters. rsc.org This highlights the potential for developing pathways from gallic acid to a diverse range of chemical products.

A comparative table of conventional versus potential green synthetic approaches is presented below.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Starting Material | Petrochemical-based precursors | Gallic acid from renewable tannins rsc.org |

| Solvents | Often uses hazardous organic solvents like DMF acs.orgmdpi.com | Solvent-free (solid-solid) reactions, water, or green solvents nih.gov |

| Catalyst | Traditional acid/base catalysts | Biocatalysts (enzymes), novel metal catalysts (e.g., Lanthanides) nih.gov |

| Byproducts | Potentially harmful waste streams | Minimal and biodegradable byproducts |

| Energy Consumption | Often requires high temperatures and prolonged reaction times olemiss.edu | Milder reaction conditions, potentially lower energy input nih.gov |

Design and Synthesis of Advanced Derivatives for Targeted Chemical Applications

This compound serves as an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties. The future in this domain lies in moving beyond its use as a simple protected intermediate to creating functional molecules for specific, high-value applications.

Biologically Active Compounds: The gallic acid core is a well-known pharmacophore. Future work will focus on creating derivatives with enhanced biological activity. This includes the synthesis of dimeric polyphenols as potential antimalarial drugs, fluorinated polyphenols as selective kinase inhibitors for treating neuroinflammatory diseases, and novel benzimidazole (B57391) derivatives with antiproliferative and antibacterial properties. nih.govmdpi.commdpi.comirb.hr A significant area of interest is the development of derivatives as HIV-1 RNase H inhibitors. google.com

Supramolecular Materials and Liquid Crystals: A major research thrust involves the synthesis of polymerizable and dendritic derivatives. By attaching moieties like vinyloxyethyl or methacryloyl groups, this compound can be converted into monomers. rsc.orgresearchgate.net These monomers, often featuring long alkyl chains on the benzyl groups, can be polymerized to form side-chain liquid-crystalline polymers that self-assemble into highly ordered supramolecular structures, such as hexagonal columnar phases. acs.orgrsc.orgtandfonline.com These materials are reminiscent of biological structures like the tobacco mosaic virus and have potential applications in nanoscience and electronics. rsc.org

Functional Coatings and Composites: The inherent chemical functionality of the gallic acid structure can be exploited to create advanced materials. A recent bioinspired approach utilized gallic acid to functionalize basalt fibers, subsequently complexing with an iron phenyl phosphonate (B1237965) to create a flame retardant coating for use in poly(lactic acid) biocomposites. acs.org This opens avenues for developing new, sustainable functional materials.

| Derivative Class | Targeted Application | Relevant Research Finding |

| Dimeric Polyhydroxybenzoates | Antimalarial Drugs | Synthetic library created to modulate substituents and linkers, showing promise against Plasmodium falciparum. nih.gov |

| Fluorinated Polyphenols | Neuroprotective Agents | Synthesis of 3,4,5-tris(benzyloxy)-2-fluorobenzoic acid as a precursor for kinase inhibitors. mdpi.com |

| Dendronized Polymers | Supramolecular Materials | Poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate} self-assembles into columnar structures. rsc.org |

| Gallic Acid-Iron Complexes | Flame Retardants | Bioinspired complex on basalt fibers reduced the peak heat release rate in PLA composites by 8%. acs.org |

| N-Benzimidazole Derivatives | Anticancer/Antibacterial | 3,4,5-trihydroxy-substituted derivatives showed significant antibacterial activity against S. aureus and E. coli. irb.hr |

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

The intersection of synthetic chemistry and artificial intelligence (AI) is a rapidly expanding frontier that promises to revolutionize the discovery and optimization of molecules like this compound and its derivatives.

Predictive Modeling of Reactivity: Machine learning models are being developed to accurately predict the chemical properties and reactivity of benzoic acid derivatives. acs.orgbohrium.com By combining quantum chemical calculations with ML algorithms like Artificial Neural Networks (ANNs), researchers can predict Hammett constants, which quantify the electronic influence of substituents. bohrium.comresearchgate.net This allows for the rapid in silico screening of potential derivatives, prioritizing synthetic efforts on candidates with the most promising properties without the need for extensive trial-and-error experimentation. acs.orgchemrxiv.org

Optimization of Synthetic Routes: AI can be employed to optimize reaction conditions for synthesizing derivatives. For instance, deep learning has been successfully used to explore the complex relationships between synthesis parameters (e.g., temperature, molar ratios) and product quality for the green synthesis of copper-gallic acid metal-organic frameworks (MOFs), achieving high predictive accuracy. researchgate.net This approach can accelerate the development of sustainable and high-yield pathways.

Accelerated Materials Discovery: The broader field of materials science is already benefiting from AI-driven discovery. technologynetworks.com Deep learning tools like GNoME (Graph Networks for Materials Exploration) have predicted the stability of millions of new inorganic crystals, vastly expanding the database of known materials. deepmind.google Similar AI-guided approaches can be applied to the vast chemical space of gallic acid derivatives to discover novel organic materials with desirable properties for electronics, energy storage, or catalysis. technologynetworks.comdeepmind.google

Development of New Applications in Emerging Fields of Organic and Materials Chemistry

The unique structure of this compound, combining a rigid aromatic core with flexible side chains, makes it an ideal platform for developing materials and molecules for next-generation technologies.

Advanced Dendritic Polymers: This compound and its parent, gallic acid, are fundamental building blocks for creating precisely defined dendritic polymers and monodendrons. nih.govacs.org These highly branched, tree-like macromolecules can self-assemble into complex architectures, including novel thermotropic cubic liquid-crystalline phases. acs.org Future research will likely focus on controlling this self-assembly to create nanostructured materials for applications in drug delivery, catalysis, and molecular electronics.

Bio-based Functional Materials: The potential of gallic acid derivatives in functional materials is an area of active growth. Research has demonstrated their use in creating biobased flame retardants and as active agents loaded into mesoporous silica (B1680970) nanoparticles for potential antimicrobial applications. acs.orgmdpi.com The ability to graft gallic acid derivatives onto other polymers, like dextran, also opens up possibilities for creating novel biomaterials with enhanced antioxidant properties for the food and cosmetic industries. nih.govmdpi.com

Geroprotective Agents: A large-scale chemical screen recently identified gallic acid as a potential geroprotector, a compound that can slow the aging process. oup.com Gallic acid was found to protect human mesenchymal stem cells from senescence and extend their self-renewal capacity. This discovery positions derivatives of gallic acid, potentially synthesized from precursors like this compound, as exciting candidates for research in anti-aging therapeutics and regenerative medicine. oup.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3,4,5-tris(benzyloxy)benzoate, and how can regioselectivity challenges be addressed?

- Methodological Answer : The compound is typically synthesized via esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with benzyl bromide under alkaline conditions, followed by reaction with ethyl chloroformate. Key steps include:

- Benzylation : Protection of hydroxyl groups using benzyl bromide and K₂CO₃ in DMF at 80°C for 24 hours to achieve tris-O-benzylation .

- Esterification : Reaction of the tris-benzylated gallic acid with ethyl chloroformate in dichloromethane (DCM) using DMAP as a catalyst .

- Regioselectivity : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves benzyl group positioning. Monitoring via TLC and ¹H NMR ensures minimal side products .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) confirm benzyl groups; ester carbonyl (δ ~165 ppm) in ¹³C NMR .

- HRMS : Exact mass (e.g., [M+H]⁺ at m/z 572.2311) validates molecular formula .

- FT-IR : Ester C=O stretch (~1700 cm⁻¹) and benzyl C-O (~1250 cm⁻¹) .

- Elemental Analysis : Carbon/hydrogen content within ±0.3% of theoretical values ensures purity .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is hydrophobic (logP ~8.2) due to benzyl groups. Solubility is limited to non-polar solvents (e.g., DCM, THF). For biological assays:

- DMSO Stock Solutions : Prepare 10 mM stock, dilute in buffer (<1% DMSO) to avoid cytotoxicity .

- Aggregation Studies : Dynamic light scattering (DLS) monitors micelle formation in aqueous media .

Advanced Research Questions

Q. How can this compound be functionalized to enhance its bioactivity or material properties?

- Methodological Answer :

- Post-Synthetic Modifications :

- Oxidation : Convert benzyl ethers to carboxylic acids using KMnO₄/H₂SO₄ for increased hydrophilicity .

- Click Chemistry : Alkyne-azide cycloaddition introduces PEG chains or targeting moieties (e.g., folate) .

- Applications : Modified derivatives show improved antimicrobial activity (MIC ~5 µg/mL against S. aureus) or serve as dendrimer cores for drug delivery .

Q. What role does this compound play in designing metalloporphyrazines, and how do substituents affect aggregation behavior?

- Methodological Answer :

- Synthesis : React with Fe(II) acetate to form iron porphyrazine complexes. Peripheral benzyloxy groups enhance π-π stacking, leading to J-aggregates with redshifted UV-vis absorption (λₐᵦₛ ~680 nm) .

- Solubility vs. Aggregation : Longer alkyl chains (e.g., hexadecyl) reduce aggregation in non-polar solvents, while benzyloxy groups promote stacking in polar media .

Q. How do structural analogs of this compound compare in inhibiting pro-inflammatory cytokines?

- Methodological Answer :

- SAR Studies : Replace benzyl groups with methoxy or fluoro substituents. For example:

- 3,4,5-Tris(methoxy) analog : Reduces TNF-α production by 40% at 10 µM (vs. 60% for benzyloxy) .

- Fluorinated Derivatives : Enhanced metabolic stability (t₁/₂ > 6 h in liver microsomes) .

- Assays : ELISA for cytokine levels (IL-6, TNF-α) in LPS-stimulated macrophages .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer :

- Critical Variables :

- Temperature Control : Excess heat (>80°C) during benzylation causes debenzylation; use reflux condensers .

- Purification : Column chromatography (hexane:ethyl acetate, 4:1) removes mono-/di-benzylated byproducts .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (1 h vs. 24 h) with 85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.